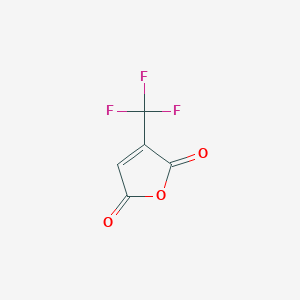

3-(Trifluoromethyl)furan-2,5-dione

Overview

Description

Synthesis Analysis

Several methods have been developed for the synthesis of fluorinated furan derivatives. One approach involves the ring expansion of gem-difluorocyclopropyl ketones using trifluoromethanesulfonic acid, which allows for the introduction of aromatic substituents at the C-2 and C-5 positions of the furan ring . Another method utilizes nucleophilic 5-endo-trig cyclisation in 2,2-difluorohomoallylic alcohols to produce 3-fluoro-2,5-dihydrofurans, which can be further oxidized to form 4-fluorofuran-2(5H)-ones . Additionally, the reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-aryl-butane-2,4-diones has been shown to yield new trifluoromethylated furan derivatives .

Molecular Structure Analysis

The molecular structure of fluorinated furan derivatives can be complex, with the presence of trifluoromethyl groups influencing the electronic properties of the molecule. The synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans via palladium-catalyzed cyclization-isomerization is an example of how specific functional groups can be strategically placed on the furan ring . The molecular and crystal structure of certain furan derivatives has been determined by X-ray diffraction, providing insight into the stereochemistry and conformation of these molecules .

Chemical Reactions Analysis

Fluorinated furan derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the reaction of trifluoromethyl-containing 1,3-diketones with oxalyl chloride leads to the formation of 5-substituted 4-(trifluoracetyl)furan-2,3-diones, which can further react with Schiff bases to produce dihydrofuran diones . The addition of propionaldehyde to hexafluoro-2-butyne under gamma-ray irradiation followed by treatment with sulfuric acid results in the synthesis of 2,5-diethyl-3,4-bis(trifluoromethyl)furan and its derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated furan derivatives are influenced by the presence of fluorine atoms. These compounds often exhibit unique reactivity due to the electron-withdrawing effect of the trifluoromethyl group. For example, methyl 2-methoxytetrafluoropropionate has been used as a synthetic equivalent of methyl trifluoropyruvate in Claisen condensation reactions, leading to the formation of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones . The photochromic properties of certain furan derivatives have also been studied, revealing their potential for applications in materials science .

Scientific Research Applications

Catalyst for Biomass Hydrogenation

The complex Ru(triphos)(CH3CN)32 has been identified as an effective catalyst for the hydrogenation of biomass-derived compounds, including 2,5-hexanedione and 2,5-dimethyl-furan, in aqueous acidic medium. This process facilitates up to 96% combined yields of 2,5-hexanediol and 2,5-dimethyl-tetrahydrofuran. The reaction pathway involves acid-catalyzed hydrolysis to the dione before hydrogenation of the ring, operating through a heterolytic activation of hydrogen gas by [Ru(H)x(triphos)(Y)y]n+ species formed in situ (Latifi et al., 2017).

Synthesis of Furan Derivatives

Research has shown that trifluormethyl-containing 1,3-diketones react with oxalyl chloride to synthesize 5-substituted 4-(trifluoracetyl)furan-2,3-diones. Further reaction with azomethines yields 4-substituted 5-hydroxy-5-(trifluormethyl)dihydrofuran-2,3-diones, indicating a route for creating new furan derivatives with potential applications in material science and pharmaceuticals (Lisovenko et al., 2018).

Atmospheric Chemistry of Furan Derivatives

Studies on the kinetics of the reactions of OH radicals with various furans, including 2,5-dimethylfuran, have revealed their role in the formation of unsaturated 1,4-dicarbonyls in the atmosphere. This research provides insights into the atmospheric chemistry of furan derivatives and their impact on air quality and climate (Aschmann et al., 2011).

Renewable Production of Phthalic Anhydride

Innovative research has explored a route to renewable phthalic anhydride from biomass-derived furan and maleic anhydride, showcasing a sustainable approach to producing key industrial chemicals. This method involves a Diels–Alder cycloaddition followed by dehydration, highlighting the potential for bio-based production of phthalic anhydride with high yields (Mahmoud et al., 2014).

Future Directions

properties

IUPAC Name |

3-(trifluoromethyl)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF3O3/c6-5(7,8)2-1-3(9)11-4(2)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZPZJWPSHBGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)OC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380551 | |

| Record name | 3-(Trifluoromethyl)furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)furan-2,5-dione | |

CAS RN |

700-27-6 | |

| Record name | 3-(Trifluoromethyl)furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)maleic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate](/img/structure/B1303255.png)

![1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303271.png)

![N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide](/img/structure/B1303281.png)